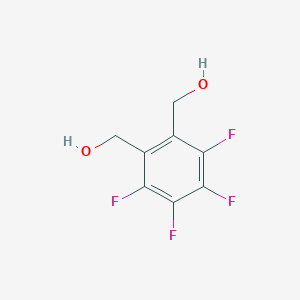

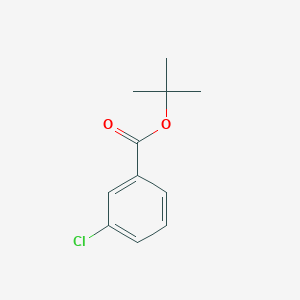

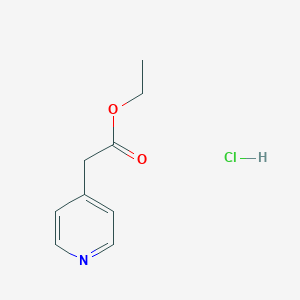

![molecular formula C9H8ClN3O2 B174208 Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 100478-04-4](/img/structure/B174208.png)

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has an average mass of 225.632 Da and a monoisotopic mass of 225.030502 Da .

Synthesis Analysis

The synthesis of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has been described in various scientific literature . The compound can be synthesized from both a preformed pyrazole or pyridine . For example, one method involves the treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate are complex and can vary depending on the conditions and reactants used . For instance, the compound can undergo reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines .Physical And Chemical Properties Analysis

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 361.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.7±26.5 °C .科学的研究の応用

Kinase Inhibitors Development

Pyrazolo[3,4-b]pyridine compounds have shown extensive utility in the design of kinase inhibitors. These inhibitors are crucial in targeted cancer therapies, as they can selectively inhibit the activity of specific kinases involved in the proliferation of cancer cells. A review of patents indicates that pyrazolo[3,4-b]pyridine scaffolds have been employed as key elements for inhibitor binding due to their ability to interact with kinases through multiple binding modes, particularly at the hinge region of the kinase. This versatility makes them a valuable scaffold in the design of kinase inhibitors with potential applications in cancer therapy (Wenglowsky, 2013).

Chemical Properties and Synthesis

Research on the chemistry and properties of related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolines, has highlighted their significant potential in medicinal chemistry and organic synthesis. These studies include the synthesis of various heterocyclic compounds, revealing the synthetic flexibility and the broad range of biological activities of these scaffolds. For example, pyrazolo[1,5-a]pyrimidines have displayed a wide range of medicinal properties, including anticancer and anti-inflammatory activities, underscoring the medicinal chemists' opportunity to further exploit these scaffolds in drug development (Cherukupalli et al., 2017).

Biological and Pharmacological Properties

Pyrazole carboxylic acid derivatives, closely related to Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, have been recognized for their versatile biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This underscores the potential of Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its derivatives in the development of new therapeutic agents with diverse pharmacological applications (Cetin, 2020).

Safety And Hazards

将来の方向性

The future directions for research on Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and potential biomedical applications . Given its cytotoxic activity against certain cancer cells, it may also be of interest to investigate its potential as an anti-cancer agent .

特性

IUPAC Name |

ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHDSBGJZZFOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=NNC2=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601892 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate | |

CAS RN |

100478-04-4 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

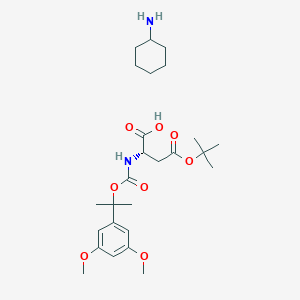

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)

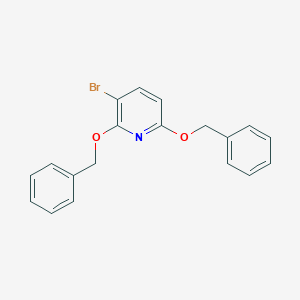

![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)